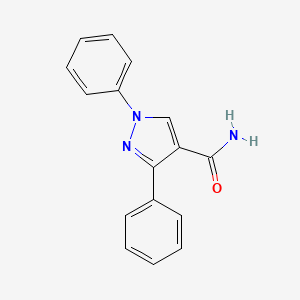

1,3-二苯基-1H-吡唑-4-甲酰胺

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 1,3-diphenyl-1H-pyrazole-4-carboxamide, involves several chemical reactions that yield these compounds under specific conditions. For instance, one study details the synthesis of novel pyrazole derivatives, characterizing them using techniques such as NMR, mass spectra, and FT-IR, among others, which could be analogous to the methods used for synthesizing 1,3-diphenyl-1H-pyrazole-4-carboxamide (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and potential applications of 1,3-diphenyl-1H-pyrazole-4-carboxamide. Single crystal X-ray diffraction studies, Hirshfeld surface analysis, and DFT calculations have been applied to similar compounds to analyze their three-dimensional structure and intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of 1,3-diphenyl-1H-pyrazole-4-carboxamide with various reagents can lead to a plethora of novel derivatives with diverse biological and chemical properties. Studies have explored reactions of related pyrazole carboxylic acid chlorides with hydroxylamines and carbazates, yielding novel N-substituted pyrazole carboxamides, indicating the versatility of pyrazole derivatives in chemical synthesis (E. Korkusuz & İ. Yıldırım, 2010).

Physical Properties Analysis

The physical properties of 1,3-diphenyl-1H-pyrazole-4-carboxamide, such as thermal stability and solubility, play a significant role in its applications. Similar compounds have been found to be thermally stable up to certain temperatures, and their solubility can vary depending on the solvent, which is critical for their use in various scientific and industrial processes (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,3-diphenyl-1H-pyrazole-4-carboxamide, including reactivity, potential biological activity, and interaction with other chemical entities, are essential for exploring its utility in various fields. For example, the study on pyrazole derivatives' antifungal activity against succinate dehydrogenase highlights the potential biological applications of such compounds (Xiaobin Wang et al., 2020).

科学研究应用

合成和衍生物形成

1,3-二苯基-1H-吡唑-4-甲酰胺是一种用途广泛的化合物,用于各种合成工艺。例如,它已被用于合成 N-取代吡唑甲酰胺和碳酰肼,它们因其在农业和医学等不同领域的潜力而被探索 (Korkusuz & Yıldırım, 2010)。此外,它与各种胺和其他试剂的反应导致了具有潜在生物活性的新化合物的形成 (Yıldırım, Kandemirli, & Demir, 2005)。

催化和化学反应

1,3-二苯基-1H-吡唑-4-甲酰胺已被用于一锅多组分化学反应中。它作为构建模块,在温和条件下创建各种衍生物,展示了其在促进高效且通用的化学合成中的作用 (Shaabani et al., 2009)。

农业应用

该化合物的衍生物在农业应用中显示出前景。例如,某些吡唑-4-甲酰胺衍生物正在研究其作为农业杀菌剂的潜力,特别是针对真菌病原体中的琥珀酸脱氢酶 (Wang et al., 2020)。

抗菌和抗真菌活性

1,3-二苯基-1H-吡唑-4-甲酰胺的各种衍生物已被合成并测试其抗菌活性。其中一些衍生物已显示出对一系列细菌和真菌的有效性,突出了其在开发新型抗菌剂中的潜力 (Şahan, Yıldırım, & Albayrak, 2013)。

抗惊厥特性

该化合物及其衍生物已被探索其抗惊厥活性。研究表明,某些衍生物对癫痫发作表现出保护作用,表明它们在治疗癫痫中的潜在用途 (Siddiqui et al., 2010)。

杀虫特性

在害虫防治领域,吡唑甲酰胺衍生物因其杀虫特性而被研究。这些化合物,包括衍生自 1,3-二苯基-1H-吡唑-4-甲酰胺的化合物,已显示出对各种农业害虫的有效性 (Zhao et al., 2017)。

抗癌研究

吡唑甲酰胺衍生物在癌症治疗方面已进行了大量研究。一些研究表明,这些衍生物表现出有效的抗肿瘤活性,表明它们作为癌症治疗候选者的潜力 (Sun et al., 2013)。

安全和危害

未来方向

The future directions for the study of 1,3-diphenyl-1H-pyrazole-4-carboxamide could involve further exploration of its pharmacological activities, as well as the development of novel synthetic methods . Additionally, the compound could be studied for potential applications in various fields such as technology, medicine, and agriculture .

作用机制

Target of Action

The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone . This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides .

Mode of Action

1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .

Biochemical Pathways

The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens . This disruption affects various biochemical pathways, leading to the death of the pathogens .

Pharmacokinetics

The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles . This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Action Environment

The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity . .

生化分析

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

属性

IUPAC Name |

1,3-diphenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXLTOJKQOBXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154639 | |

| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125103-40-4 | |

| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)

![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)